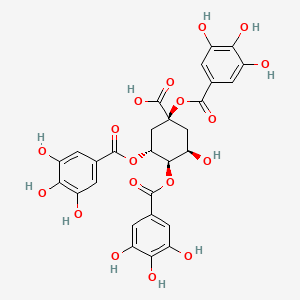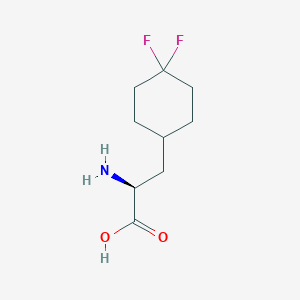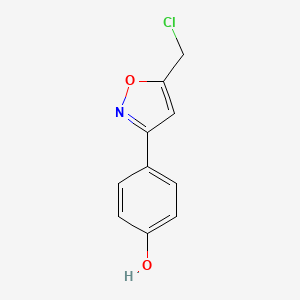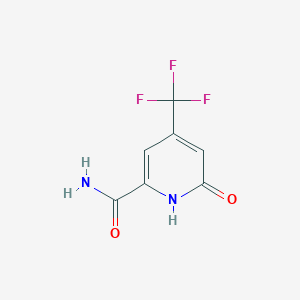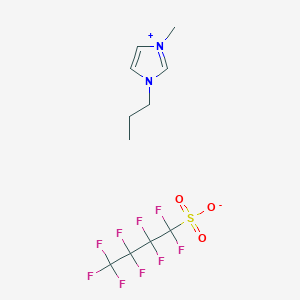
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium cation and the nonafluorobutane sulfonate anion contributes to its distinctive characteristics, making it useful in a wide range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the following steps:
-
Formation of the Imidazolium Cation: : The imidazolium cation can be synthesized by reacting 1-methylimidazole with 1-bromopropane under reflux conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Anion Exchange: : The resulting imidazolium bromide is then subjected to an anion exchange reaction with sodium nonafluorobutane sulfonate. This reaction is typically performed in water or a polar organic solvent, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the nonafluorobutane sulfonate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming complexes that are useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield the corresponding imidazolium halide, while oxidation may produce imidazolium oxides.
Aplicaciones Científicas De Investigación
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including polymerization, alkylation, and hydrogenation.
Biology: The compound is employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with negatively charged sites on biomolecules or metal surfaces, while the nonafluorobutane sulfonate anion can participate in hydrogen bonding and electrostatic interactions. These interactions facilitate various chemical and biological processes, such as catalysis, extraction, and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazol-3-ium chloride
Uniqueness
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is unique due to its combination of the imidazolium cation and the nonafluorobutane sulfonate anion. This combination imparts high thermal stability, low volatility, and excellent solubility in various solvents, making it suitable for a wide range of applications. In comparison, other similar compounds may have different anions, which can affect their properties and applications.
Propiedades
Fórmula molecular |
C11H13F9N2O3S |
|---|---|
Peso molecular |
424.29 g/mol |
Nombre IUPAC |
1-methyl-3-propylimidazol-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C7H13N2.C4HF9O3S/c1-3-4-9-6-5-8(2)7-9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h5-7H,3-4H2,1-2H3;(H,14,15,16)/q+1;/p-1 |
Clave InChI |
SDFUIOOBPCPJDJ-UHFFFAOYSA-M |
SMILES canónico |
CCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)

![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)


![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)

![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)
